molecular formula C17H23N3O B7028838 N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B7028838
M. Wt: 285.4 g/mol
InChI Key: KUMVKXLCNDVHKT-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a carboxamide group, and various alkyl and aryl substituents

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-10(2)16-15(13(5)19-20-16)17(21)18-9-14-7-6-11(3)8-12(14)4/h6-8,10H,9H2,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMVKXLCNDVHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)C2=C(NN=C2C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Alkylation and arylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aryl and alkyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Biology: The compound is used in biological studies to understand its interaction with various biological targets and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethylphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide
  • N-[(2,4-dimethylphenyl)methyl]-3-propan-2-yl-1H-pyrazole-4-carboxamide

Uniqueness

N-[(2,4-dimethylphenyl)methyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both alkyl and aryl groups, along with the pyrazole and carboxamide functionalities, provides a versatile scaffold for further modification and optimization in various applications.

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